6-Phenyl-1-hexanol
Overview
Description
6-Phenyl-1-hexanol is an organic compound with the molecular formula C12H18O. It is a type of alcohol characterized by a phenyl group attached to the sixth carbon of a hexanol chain. This compound is known for its clear, colorless appearance and is used in various organic synthesis processes .
Scientific Research Applications
6-Phenyl-1-hexanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Safety and Hazards
6-Phenyl-1-hexanol is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Phenyl-1-hexanol can be synthesized through several methods. One common method involves the reduction of 6-phenylhexanal using a reducing agent such as sodium borohydride. Another method includes the reaction of benzaldehyde with hexanal in the presence of an acetic acid catalyst and peroxyphenylacetic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as distillation and recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Phenyl-1-hexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-phenylhexanoic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 6-phenylhexane using strong reducing agents.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Hydrochloric acid or sulfuric acid for esterification reactions.
Major Products Formed:
Oxidation: 6-phenylhexanoic acid.
Reduction: 6-phenylhexane.
Substitution: Various esters and ethers depending on the substituent used.
Mechanism of Action
The mechanism of action of 6-Phenyl-1-hexanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the structure and function of biological molecules. Its phenyl group allows it to engage in π-π interactions and other aromatic interactions, affecting its reactivity and binding properties .
Comparison with Similar Compounds
1-Phenyl-1-hexanol: Similar structure but with the phenyl group attached to the first carbon.
6-Phenyl-1-hexanone: Similar structure but with a ketone group instead of a hydroxyl group.
6-Phenylhexane: Similar structure but without the hydroxyl group
Uniqueness: 6-Phenyl-1-hexanol is unique due to its specific placement of the phenyl group on the sixth carbon of the hexanol chain, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that are not possible with its analogs .
Properties
IUPAC Name |
6-phenylhexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10,13H,1-2,4,7-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXBUMXUJRZANT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179033 | |
Record name | Benzenehexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2430-16-2 | |
Record name | Benzenehexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002430162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenehexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Phenyl-1-hexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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